molecular formula C18H18O2 B1233532 3-Phenylpropyl cinnamate CAS No. 290311-72-7

3-Phenylpropyl cinnamate

Cat. No. B1233532
CAS RN: 290311-72-7
M. Wt: 266.3 g/mol
InChI Key: LYRAHIUDQRJGGZ-BUHFOSPRSA-N
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Description

3-Phenylpropyl cinnamate, also known as fema 2894 or hydrocinnamyl cinnamate, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. 3-Phenylpropyl cinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-phenylpropyl cinnamate is primarily located in the membrane (predicted from logP). 3-Phenylpropyl cinnamate has a sweet, apricot, and balsam taste.

Scientific Research Applications

1. Fragrance Ingredient and Toxicological Profile

3-Phenylpropyl cinnamate is commonly used as a fragrance ingredient and has been reviewed for its toxicological and dermatological impacts. It's a part of the cinnamyl phenylpropyl fragrance group, known for their primary oxygenated functional groups that present little toxic potential. Detailed studies have been conducted to understand its physical properties, acute toxicity, skin irritation, and sensitization effects. These insights help in assessing the safe use of this compound in fragrances (Bhatia et al., 2011).

2. Role in Anticancer Research

Cinnamic acid derivatives, including 3-Phenylpropyl cinnamate, have gained attention in medicinal research as potential antitumor agents. Their chemical structure offers reactive sites for substitution and reactions, making them promising candidates in anticancer research. Studies have explored the synthesis and biological evaluation of various cinnamoyl acids, esters, and related derivatives in this context (De et al., 2011).

3. Enzymatic Preparation in Food Chemistry

An enzymatic method has been developed for preparing medium- or long-chain alkyl 3-phenylpropenoates, including 3-phenylpropyl cinnamate. This method involves the lipase-catalyzed esterification of cinnamic acid and its analogues, useful in food chemistry and agricultural applications. The efficiency and yield of such esterification processes have significant implications for industrial applications (Vosmann et al., 2006).

4. Metabolic Pathways in Plant Phenylpropanoid Pathway

The compound's role in the plant phenylpropanoid pathway, particularly its participation in beta oxidation, is vital for understanding plant biochemistry and metabolic pathways. This knowledge is crucial for agricultural and botanical research, aiding in the development of more efficient cultivation and breeding methods (Chen et al., 2007).

5. Antioxidant Activity Evaluation

3-Phenylpropyl cinnamate has been evaluated for its antioxidant activity, a property significant in food preservation, pharmaceuticals, and cosmetic industries. Understanding its antioxidant properties can lead to the development of more effective preservatives and antioxidants in various products (Oladimeji et al., 2019).

properties

IUPAC Name

3-phenylpropyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11,13-14H,7,12,15H2/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRAHIUDQRJGGZ-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCOC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid, rosy balsamic delicately fruity odour
Record name 3-Phenylpropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

300.00 to 301.00 °C. @ 0.00 mm Hg
Record name 3-Phenylpropyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.074-1.080
Record name 3-Phenylpropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Phenylpropyl cinnamate

CAS RN

290311-72-7, 122-68-9
Record name 3-Phenylpropyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290311727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-phenylpropyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLPROPYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0Q8B0FS94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Phenylpropyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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